10-(tert-Butoxy)-10-oxodecanoic NHS ester
Overview
Description
10-(tert-Butoxy)-10-oxodecanoic NHS ester: is a chemical compound that belongs to the class of esters. It is characterized by the presence of a tert-butoxy group and an N-hydroxysuccinimide (NHS) ester functionality. This compound is often used in organic synthesis and bioconjugation reactions due to its reactivity and stability.
Mechanism of Action
Target of Action
Tert-butyl esters are generally used in synthetic organic chemistry as protecting groups for carboxylic acids . They are stable to a variety of conditions and can be removed selectively under certain conditions .
Mode of Action
The compound likely interacts with its targets through the tert-butoxycarbonyl (Boc) group. This group is introduced into a variety of organic compounds using specific methods . The Boc group is stable to nucleophilic reagents, hydrogenolysis, and base hydrolysis .
Biochemical Pathways
For instance, the removal of the Boc group can be achieved using mild conditions, such as the use of oxalyl chloride in methanol .
Result of Action
The introduction of the Boc group into organic compounds can protect reactive sites during chemical reactions . The removal of the Boc group can then allow these sites to participate in subsequent reactions .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the removal of the Boc group can be achieved under mild conditions , suggesting that the compound’s action can be influenced by factors such as temperature and the presence of specific reagents.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 10-(tert-Butoxy)-10-oxodecanoic NHS ester typically involves the esterification of 10-(tert-Butoxy)-10-oxodecanoic acid with N-hydroxysuccinimide. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) to facilitate the formation of the ester bond. The reaction conditions often include anhydrous solvents like dichloromethane or tetrahydrofuran (THF) and are performed under inert atmosphere to prevent moisture interference.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale esterification processes using automated reactors. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The tert-butoxy group can undergo oxidation reactions, although it is relatively stable under mild conditions.
Reduction: The ester functionality can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The NHS ester group is highly reactive towards nucleophiles, making it suitable for substitution reactions with amines to form amide bonds.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4) can be used for oxidation reactions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Amines are the primary nucleophiles used in substitution reactions with the NHS ester group, often carried out in solvents like dimethylformamide (DMF) or acetonitrile.
Major Products Formed:
Oxidation: Oxidized derivatives of the tert-butoxy group.
Reduction: The corresponding alcohol from the ester reduction.
Substitution: Amide products formed from the reaction with amines.
Scientific Research Applications
Chemistry: 10-(tert-Butoxy)-10-oxodecanoic NHS ester is widely used in organic synthesis for the preparation of amide bonds. It serves as a key intermediate in the synthesis of various complex molecules.
Biology: In biological research, this compound is used for the modification of biomolecules. The NHS ester group reacts with primary amines on proteins or peptides, enabling the conjugation of fluorescent dyes, biotin, or other tags for detection and analysis.
Medicine: The compound is utilized in the development of drug delivery systems. By conjugating therapeutic agents to biomolecules, it enhances the targeting and efficacy of drugs.
Industry: In the industrial sector, this compound is employed in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including the synthesis of polymers and coatings.
Comparison with Similar Compounds
10-(tert-Butoxy)-10-oxodecanoic acid: This compound is the precursor to the NHS ester and lacks the NHS ester functionality.
N-hydroxysuccinimide esters of other carboxylic acids: These compounds share the NHS ester group but differ in the carboxylic acid moiety.
Uniqueness: 10-(tert-Butoxy)-10-oxodecanoic NHS ester is unique due to the presence of both the tert-butoxy group and the NHS ester functionality. This combination imparts specific reactivity and stability, making it particularly useful in bioconjugation and organic synthesis applications.
Properties
IUPAC Name |
1-O-tert-butyl 10-O-(2,5-dioxopyrrolidin-1-yl) decanedioate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29NO6/c1-18(2,3)24-16(22)10-8-6-4-5-7-9-11-17(23)25-19-14(20)12-13-15(19)21/h4-13H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEERYYHKUOCIQX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCCCCCCCC(=O)ON1C(=O)CCC1=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29NO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201171945 | |
Record name | 1-(1,1-Dimethylethyl) 10-(2,5-dioxo-1-pyrrolidinyl) decanedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201171945 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
355.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
905735-81-1 | |
Record name | 1-(1,1-Dimethylethyl) 10-(2,5-dioxo-1-pyrrolidinyl) decanedioate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=905735-81-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(1,1-Dimethylethyl) 10-(2,5-dioxo-1-pyrrolidinyl) decanedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201171945 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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